(2Z)-2-Cyano-2-(hydroxyimino)acetamide

Description

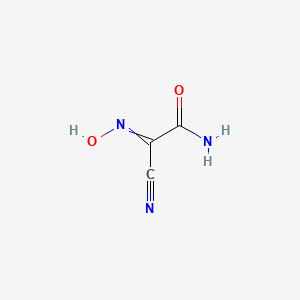

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFXGFHPOQBGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2z 2 Cyano 2 Hydroxyimino Acetamide

Established Synthetic Pathways

The most common route to (2Z)-2-Cyano-2-(hydroxyimino)acetamide involves the direct nitrosation of commercially available cyanoacetamide.

The foundational method for synthesizing 2-cyano-2-(hydroxyimino)acetamide (B1623587) involves the reaction of cyanoacetamide with a nitrosating agent in an acidic environment. google.comgoogle.com A typical procedure involves dissolving cyanoacetamide in an acidic solution, such as acetic acid or hydrochloric acid, and then adding an alkali metal nitrite (B80452), like sodium nitrite. google.comgoogle.comekb.eg The reaction is generally conducted at low temperatures, often between 0°C and 5°C, to control the exothermic reaction and minimize the formation of byproducts. google.comekb.eg The process results in the formation of the hydroxyimino group at the active methylene (B1212753) carbon of the cyanoacetamide backbone. ekb.eg This reaction is not limited to unsubstituted cyanoacetamide; N-substituted cyanoacetamide derivatives can also undergo nitrosation under similar conditions to yield the corresponding N-substituted 2-cyano-2-(hydroxyimino)acetamide compounds. ekb.eg

Table 1: General Conditions for Nitrosation of Cyanoacetamide

| Starting Material | Reagents | Solvent/Acid | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Cyanoacetamide | Sodium Nitrite | Acetic Acid | 0-5°C | This compound | google.com |

| N-Arylcyanoacetamide | Sodium Nitrite | Acetic Acid | 0-5°C | N-Aryl-2-cyano-2-(hydroxyimino)acetamide | ekb.eg |

Traditional nitrosation methods often require a stoichiometric or greater amount of acid relative to the sodium nitrite used. google.com A significant drawback of this approach is the need to neutralize the excess acid to convert the resulting free oxime into a salt for subsequent derivatization, which creates waste and adds an extra step to the process. google.com

An optimized process has been developed that uses a substoichiometric amount of acid, specifically between one-tenth to one-half mole of acid per mole of nitrite. google.com This modification helps to circumvent issues like low yields and product cyclization. google.com The reaction is typically conducted in an aqueous solvent at temperatures ranging from 30°C to 60°C. google.com This improved method yields a mixture of the free oxime and its salt. The free oxime can then be precipitated by adjusting the pH to approximately 2, or the entire mixture can be converted to the salt form by raising the pH to between 7 and 9. google.com

Table 2: Comparison of Nitrosation Conditions

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Acid Requirement | ≥1 mole per mole of nitrite | 0.1 to 0.5 moles per mole of nitrite |

| Temperature | 0-5°C | 30-60°C |

| Initial Product | Free Oxime | Mixture of Free Oxime and its Salt |

| Key Advantage | Direct formation of free oxime | Avoids large acid waste, prevents cyclization, higher yield |

| Reference | google.com | google.com |

Alternative and Modified Synthetic Routes for the Free Oxime

Beyond the standard nitrosation of cyanoacetamide, alternative methods have been explored. One such route involves using different nitrosating agents or a two-step process. For example, the sodium salt of 2-cyano-2-oximinoacetamide can be synthesized with an 89% yield by reacting cyanoacetamide with isoamyl nitrite in ethanol, with sodium ethoxide acting as the base. google.com

Another synthetic strategy involves first creating a substituted cyanoacetamide, which is then nitrosated. This is particularly relevant for producing N-substituted derivatives. In one such synthesis, ethyl cyanoacetate (B8463686) is first reacted with an amine (e.g., aqueous dimethylamine) to produce an N,N-dimethyl-2-cyanoacetamide intermediate. This intermediate is subsequently treated with sodium nitrite in a methanol-water mixture to afford the corresponding oxime. nih.govresearchgate.net While this demonstrates a pathway to derivatives, the underlying principle of nitrosating a cyanoacetamide precursor remains central. The free oxime, once formed, can be isolated from aqueous reaction media via filtration after adjusting the pH to induce precipitation. google.com

Preparation of Intermediate Salts for Derivatization

The salt form of this compound is a key intermediate for further chemical synthesis, particularly for alkylation and acylation reactions. google.comgoogle.com The optimized synthesis using a substoichiometric amount of acid directly produces a mixture containing the salt form. google.com By adjusting the pH of this mixture to a range of 7-9 with a suitable base such as sodium hydroxide (B78521), the free oxime present is converted to its salt, allowing for direct use in subsequent steps without isolation. google.com

Alternatively, the free oxime can be converted to its salt in a separate step. This is achieved by creating a slurry of the free oxime in water or another suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and adding an equivalent amount of a base. google.comprepchem.com Common bases used for this purpose include sodium hydroxide, potassium hydroxide, or potassium carbonate. google.comprepchem.com The resulting alkali salt solution or suspension can then be used for derivatization reactions, such as methylation using dimethyl sulfate (B86663). google.com The sodium salt has also been prepared in high yield using sodium ethoxide in ethanol. google.com The silver salt of the compound is also noted as being commercially available. sigmaaldrich.com

Table 3: Methods for Salt Preparation

| Starting Material | Base | Solvent | Product Salt | Use | Reference |

|---|---|---|---|---|---|

| Free Oxime / Salt Mixture | Sodium Hydroxide | Water | Sodium Salt | In-situ alkylation | google.com |

| Free Oxime | Equivalent of Base | Water | Alkali Salt | Isolation or in-situ use | google.com |

| Free Oxime | Potassium Carbonate | DMSO | Potassium Salt | In-situ alkylation | prepchem.com |

Ligand Properties and Coordination Chemistry of 2z 2 Cyano 2 Hydroxyimino Acetamide

Acid-Base Properties and Protonation Equilibria

The acidity of the oxime hydroxyl group in (2Z)-2-Cyano-2-(hydroxyimino)acetamide is a key factor influencing its coordination chemistry. researchgate.net

Influence of Electronic Structure on Hydroxyl Acidity

The electronic structure of this compound significantly impacts the acidity of its hydroxyl group. The presence of the electron-withdrawing cyano group enhances the acidity of the oxime's hydroxyl group. researchgate.netresearchgate.net This effect is attributed to the delocalization of the negative charge upon deprotonation, which stabilizes the resulting anion. researchgate.net Semi-empirical calculations have shown that upon photoexcitation, the electron density on the oxygen atom decreases, which is consistent with an increase in acidity. researchgate.net The ring system of the resulting anion adopts a quinoidal structure in the ground state, becoming more symmetric in the excited state, which allows for better delocalization of the charge. researchgate.net

Comparative Analysis with Structurally Analogous Oximes

When compared to structurally analogous oximes, such as 2-(hydroxyimino)propanamide, this compound exhibits considerably higher acidity of the oxime hydroxyl group. researchgate.net This increased acidity is a direct consequence of the potent electron-withdrawing nature of the adjacent cyano substituent. researchgate.net The pKa value for the deprotonation of the oxime group in this compound is 5.12, which is significantly lower than that of 2-(hydroxyimino)propanamide. researchgate.net This difference in acidity has a profound effect on the coordination modes of these ligands with metal ions. researchgate.net For instance, while 2-(hydroxyimino)propanamide typically forms complexes with two ligand molecules in a cis position, stabilized by a hydrogen bond, the higher acidity of the cyano derivative leads to a trans arrangement of the ligands. researchgate.net

Chelation Behavior and Donor Atom Identification

This compound acts as a versatile chelating agent, capable of coordinating with metal ions through various donor atoms. The primary donor atoms involved in chelation are the nitrogen atom of the oxime group and the oxygen atom of the amide group. researchgate.net In some instances, the cyanoxime anion can exhibit both chelate and bridging functions. nih.gov For example, in a silver(I) complex, the ligand demonstrates a combination of chelation and bridging, leading to the formation of a 2D coordination polymer. nih.gov In other silver(I) complexes, the anion can act as a bidentate chelate ligand. nih.gov The specific coordination mode can be influenced by the presence of other ligands in the coordination sphere.

Metal Complexation Studies

This compound forms stable complexes with a variety of transition metal ions. These studies are crucial for understanding the fundamental coordination chemistry of this ligand and its potential applications.

Complex Formation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II))

This compound has been shown to form complexes with several transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net X-ray crystallographic studies have revealed that in complexes with Cu(II) and Ni(II), the fully deprotonated ligand molecules bind in a trans position. researchgate.net This arrangement is notable because it lacks the typical hydrogen bond between the hydroxyl oxygens that usually stabilizes a cis configuration in similar oxime complexes. researchgate.net In the case of cobalt, the initial cobalt(II) often undergoes oxidation to cobalt(III) during complex formation. researchgate.net Zinc(II) also forms complexes with related acetamide (B32628) ligands, often resulting in a 1:1 metal-to-ligand ratio with a square planar geometry. wisdomlib.org

The following table summarizes some of the studied metal complexes with this compound and related ligands:

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | trans | researchgate.net |

| Ni(II) | 1:2 | trans | researchgate.net |

| Co(III) | 1:3 | - | researchgate.net |

| Zn(II) | 1:1 | Square Planar | wisdomlib.org |

Stoichiometry and Thermodynamic Stability of Complexes

The stoichiometry of the metal complexes formed with this compound is typically 1:2 for divalent metal ions like Ni(II) and Cu(II). researchgate.netresearchgate.net For instance, potentiometric and spectroscopic studies have identified the formation of NiL₂ and CuL₂ species. researchgate.netresearchgate.net The stability of these complexes is influenced by factors such as the chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands. unm.edu

The table below presents the stability constants for some metal complexes with this compound and a related oxime.

| Metal Ion | Ligand | Species | log β | Reference |

|---|---|---|---|---|

| - | This compound | HL | 5.12(1) | researchgate.net |

| Nickel(II) | This compound | NiL₂ | - | researchgate.net |

| Copper(II) | This compound | CuL₂ | - | researchgate.net |

| Nickel(II) | 2-(hydroxyimino)propanamide | NiH₂₋₁L₂ | 4.82 | researchgate.net |

Coordination Modes and Ligand Binding (e.g., Deprotonated Ligand Coordination)

The coordination behavior of this compound, also referred to as H2chia in some literature, is significantly influenced by the deprotonation of its functional groups, leading to specific binding modes with metal ions. rsc.org In its interactions with divalent metal ions such as copper(II) and nickel(II), the ligand typically undergoes complete deprotonation. rsc.org This deprotonated form of the ligand coordinates to the metal center through the nitrogen atom of the oxime group and the nitrogen atom of the amide group. rsc.org

The coordination framework is characterized by a planar RC(=NOH)CONH structure, which facilitates the formation of stable chelate rings with minimal conformational changes. rsc.org The electron-withdrawing nature of the 2-cyano substituent on the ligand influences its electronic properties and coordination affinity. rsc.org

In the case of the copper(II) complex, the metal ion is coordinated by two deprotonated ligand molecules. rsc.org The coordination environment around the copper(II) center is defined by two nitrogen atoms from the oxime groups and two nitrogen atoms from the amide groups of the two ligand molecules. rsc.org

Table 1: Selected Bond Lengths for the Copper(II)–this compound Complex rsc.org

| Bond | Length (Å) |

| Cu–N(2) | 1.895(2) |

| Cu–N(1) | 2.056(2) |

Geometrical Isomerism in Metal Complexes (e.g., Cis vs. Trans Positioning)

Geometrical isomerism is a critical aspect of the stereochemistry of coordination compounds, where the spatial arrangement of ligands around a central metal ion can differ. rsc.org In metal complexes, ligands can be positioned adjacent to one another (cis) or directly across from one another (trans). rsc.org

For complexes of this compound with copper(II) and nickel(II), a distinct geometrical preference is observed. rsc.org The deprotonated ligand molecules adopt a trans positioning around the metal center. rsc.org This is a notable deviation from what is commonly observed for analogous oxime-containing ligands, where a cis arrangement is often stabilized by hydrogen bonding between the hydroxyl oxygens of the oxime groups. rsc.org In the case of the this compound complexes, the absence of this hydrogen bond stabilization leads to the thermodynamically favored trans configuration. rsc.org

The trans geometry in the copper(II) complex is evident from the bond angles within the coordination sphere. rsc.org

Table 2: Selected Bond Angles for the Copper(II)–this compound Complex rsc.org

| Angle | Degree (°) |

| N(2)–Cu–N(2)A | 180.0 |

| N(2)–Cu–N(1) | 81.60(8) |

| N(2)–Cu–N(1)A | 98.40(8) |

| N(1)–Cu–N(1)A | 180.0 |

Symmetry transformation used to generate equivalent atoms: -x, -y, -z

Formation of Dimeric and Polynuclear Metal Complexes

This compound possesses the ability to act as a bridging ligand, facilitating the formation of multinuclear complexes. The oxime group (–C(=NOH)–) presents two potential donor sites: the nitrogen atom and the oxygen atom. rsc.org While both have a high affinity for metal ions, they cannot simultaneously coordinate to the same metal center within a mononuclear complex. rsc.org

This characteristic drives the formation of binuclear (dimeric) copper(II) complexes, particularly at a pH above 5. rsc.org In these structures, the oxime group of a ligand already coordinated to one metal ion can use its second donor atom to bind to another metal ion, thereby creating a bridge between the two metal centers. rsc.org This bridging capability is a key feature of the coordination chemistry of oxime-containing ligands and contributes to the formation of more complex polynuclear architectures. rsc.org

Reactivity and Derivatization of 2z 2 Cyano 2 Hydroxyimino Acetamide

Reactions of the Hydroxyimino Group

The hydroxyimino (oxime) group is a primary site for derivatization, largely due to the acidic nature of its proton. Reactions at this site typically involve the formation of an intermediate salt, which then undergoes further transformation.

The hydroxyl proton of the oxime is acidic enough to be removed by a suitable base, forming an oximino salt. This salt is a key intermediate that can be readily alkylated or acylated without the need for isolation from the reaction mixture. google.com The process generally involves treating the parent compound, (2Z)-2-Cyano-2-(hydroxyimino)acetamide, or its derivatives with a base to generate the corresponding alkali metal salt. google.com

Common bases used for this salt formation include alkali metal hydroxides (e.g., sodium hydroxide), carbonates, and alcoholates like potassium tert-butylate. google.comgoogle.com The resulting salt can then be treated with various conventional alkylating or acylating agents to yield the desired O-substituted derivatives. google.com For instance, methylation can be achieved by adding dimethyl sulfate (B86663) to the sodium salt of the oxime at a controlled pH of 7-9. google.com

Table 1: Examples of Alkylation/Acylation Reagents for Oxime Functionality

| Reactant | Reagent Class | Specific Reagent Example | Reference |

|---|---|---|---|

| This compound Sodium Salt | Alkylating Agent | Dimethyl sulfate | google.com |

| Potassium salt of 2-cyano-2-methoximinoacetamide | Alkylating Agent | N,N-diethylchloroacetamide | google.com |

| 2-Cyano-2-hydroxyiminoacetamide Salts | Acylating Agent | Conventional Acylating Agents | google.com |

The alkylation of the hydroxyimino group leads directly to the formation of oxime ether derivatives. These compounds are significant as they are often valuable fungicides or intermediates in the synthesis of other agrochemicals. google.com The synthesis involves reacting the alkali metal salt of the oxime with an alkylating agent, such as an alkyl halide or sulfate, at temperatures ranging from 0°C to 150°C. google.com An example is the reaction of the sodium salt of this compound with an appropriate alkylating agent to produce compounds like 2-cyano-2-methoxyimino-N-ethylaminocarbonylacetamide. google.com This process can be carried out in various solvents, including tetrahydrofuran, acetone, or dimethylformamide. google.com

The scientific literature reviewed did not provide specific examples of oxidation reactions involving the hydroxyimino group of this compound. While oximes can, in general, be oxidized to various products depending on the reagent used, specific studies detailing this transformation for this particular compound are not prominently documented.

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can undergo several characteristic transformations, primarily hydrolysis and reduction.

Hydrolysis : The cyano group can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds in two stages: the nitrile is first converted to the corresponding primary amide, which upon further heating, hydrolyzes to a carboxylic acid. byjus.com In an acidic medium, the final products are the carboxylic acid and an ammonium (B1175870) salt. byjus.com Under basic conditions, the reaction yields a salt of the carboxylic acid and ammonia (B1221849) gas. byjus.com

Reduction : Nitriles are readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org This transformation is a valuable synthetic route for introducing a -CH₂-NH₂ group into a molecule.

While these are fundamental reactions of the nitrile group, specific examples detailing the hydrolysis or reduction of the cyano group in this compound were not found in the surveyed literature.

Reactions Involving the Amide Group

The amide functionality in this compound also presents opportunities for chemical modification, most notably through hydrolysis.

Amide hydrolysis requires vigorous conditions, typically involving heating the amide with aqueous acid or base for an extended period. masterorganicchemistry.com Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water, ultimately cleaving the C-N bond to yield a carboxylic acid and an ammonium ion. masterorganicchemistry.comlibretexts.org Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion, leading to a carboxylate salt and ammonia. libretexts.org Heterogeneous catalysts, such as Nb₂O₅, have also been shown to facilitate the direct hydrolysis of amides to carboxylic acids. rsc.org

Cyclization Reactions Leading to Novel Heterocyclic Systems

The cyanoacetamide framework is a well-established building block for the synthesis of a diverse range of heterocyclic compounds. researchgate.net While this compound itself already contains modifications, its underlying structure is prone to cyclization.

In some related syntheses, cyclization can be an undesirable side reaction that lowers the yield of the intended product. For example, when preparing the sodium salt of a hydroxyimino compound from l-cyanoacetyl-3-alkylurea, cyclization can occur, but this can be suppressed by conducting the reaction at low temperatures. google.com In other cases, intramolecular cyclization is a desired pathway to complex molecules. For instance, activated β-oxonitriles can undergo base-catalyzed intramolecular cyclization to form pentacyclic cyano-enones. mdpi.com Furthermore, various cyanoacetamide derivatives serve as precursors for producing pyridone heterocycles through reactions with reagents like enaminonitriles. researchgate.net

Role as a Synthon in Advanced Organic Synthesis

As a synthon, this compound offers a reactive framework that is readily incorporated into larger, more complex molecular architectures. Its functional groups can participate in a variety of bond-forming reactions, making it a valuable precursor for specialized chemical structures.

This compound and its parent compound, cyanoacetamide, are well-established as crucial synthons for creating biologically active heterocyclic systems. ekb.eg The presence of multiple electrophilic and nucleophilic centers within the molecule facilitates its reaction with a range of reagents to form diverse ring systems. ekb.eg The amide nitrogen and the active methylene (B1212753) group (in its precursor) are key nucleophilic sites, while the amide's carbonyl carbon and the cyano group act as electrophilic sites, enabling cyclization reactions that lead to heterocycles like pyridines, thiazoles, and pyrimidines. ekb.egeurjchem.com

For instance, derivatives of this compound can be used to synthesize various substituted thiazoles and pyridines. The strategic placement of reactive groups allows for controlled cyclization, leading to the desired heterocyclic core.

| Reactant | Resulting Heterocycle Core | Reaction Type |

|---|---|---|

| Thiourea | Pyrimidine | Cyclocondensation |

| α-Haloketones | Thiazole | Hantzsch Thiazole Synthesis |

| Chalcones | Pyridine | Michael Addition/Cyclization |

| Malononitrile (B47326) | Pyridine | Thorpe-Ziegler Reaction |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are a cornerstone of modern organic synthesis. Cyanoacetic acid derivatives, including this compound, are frequently employed in MCRs due to their inherent reactivity and ability to generate molecular diversity efficiently. researchgate.net

These reactions offer an atom-economical and eco-friendly alternative to traditional multi-step syntheses. mdpi.com For example, the reaction of salicylaldehydes, a malononitrile dimer, and malonic acid in DMSO can produce complex chromeno[2,3-b]pyridines. mdpi.com The cyanoacetamide moiety is fundamental in constructing a variety of scaffolds through MCRs, often serving as the central component that links other reactants. researchgate.net

Modifications on the Amide Nitrogen and Formation of N-Substituted Derivatives

The amide nitrogen of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of N-substituted derivatives. These modifications are typically achieved by reacting substituted anilines or other amines with a cyanoacetate (B8463686) precursor, such as ethyl cyanoacetate, to form N-alkylated or N-arylated cyanoacetamides. researchgate.netresearchgate.net These derivatives can then be nitrosated to yield the corresponding N-substituted this compound compounds.

The synthesis of these derivatives is often straightforward. For example, reacting various substituted anilines with ethyl cyanoacetate at elevated temperatures can produce N-aryl-2-cyanoacetamide derivatives in good yields. researchgate.net These compounds serve as important intermediates for more complex molecules. The introduction of different substituents on the amide nitrogen allows for the fine-tuning of the molecule's chemical and physical properties.

| Amine Reactant | Resulting N-Substituted Cyanoacetamide | Reference |

|---|---|---|

| Aniline | N-phenyl-2-cyanoacetamide | researchgate.net |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-cyanoacetamide | researchgate.net |

| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-2-cyanoacetamide | researchgate.net |

| 2-Hydroxyethylamine | 2-Cyano-N-(2-hydroxyethyl)acetamide | eurjchem.com |

| 2-Aminophenol | 2-Cyano-N-(2-hydroxyphenyl)acetamide | researchgate.net |

Furthermore, the oxime group itself can be alkylated after the formation of the N-substituted amide. For instance, the sodium salt of an N-substituted 2-cyano-2-hydroxyimino-acetamide can be treated with alkylating agents like dimethyl sulfate to yield the corresponding 2-alkoximino derivative. google.comgoogle.com

Structural Elucidation and Characterization Methodologies

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is essential for identifying the characteristic functional groups within the (2Z)-2-Cyano-2-(hydroxyimino)acetamide molecule. While comprehensive spectral data for the free ligand is not extensively detailed in readily available literature, analysis of its N-substituted derivatives and metal complexes provides significant insight. The key functional groups are the cyano (C≡N), amide (C=O, N-H), and oxime (C=N-OH) moieties.

Assignments of vibrational bands in the Infrared (IR) spectra of related compounds and metal complexes have been made in reference to previous studies. missouristate.edu For N-phenyl and N-cyclo-hexyl derivatives of 2-cyano-2-hydroxyimino-acetamide, characteristic IR absorption bands have been identified. semanticscholar.orgresearchgate.net These findings allow for a representative depiction of the expected vibrational frequencies for the parent compound.

Table 1: Representative IR Frequencies for 2-Cyano-2-(hydroxyimino)acetamide (B1623587) Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretching | 3300 - 3350 | semanticscholar.orgresearchgate.net |

| Cyano (C≡N) | Stretching | 2225 - 2250 | semanticscholar.orgresearchgate.net |

| Amide Carbonyl (C=O) | Stretching | 1650 - 1680 | semanticscholar.orgresearchgate.net |

| Oxime C=N | Stretching | ~1650 | missouristate.edu |

| Oxime N-O | Stretching | ~1000 | missouristate.edu |

The vibrational frequencies provide crucial information regarding the coordination modes of the ligand when complexed with metal ions. missouristate.edu Changes in the position and intensity of these bands upon complexation can indicate which donor atoms are involved in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons of the amide (-NH₂) and hydroxyl (-OH) groups.

While specific experimental spectra for the parent compound are not widely published, data from N-substituted derivatives offer valuable clues. For instance, the amide proton (N-H) in N-phenyl-2-cyano-2-hydroxyimino-acetamide appears as a singlet at approximately 9.98 ppm. researchgate.net The chemical shifts of the amide and oxime protons in the parent compound would be influenced by solvent choice and concentration due to hydrogen bonding. The ¹³C NMR spectrum would be characterized by signals for the cyano, carbonyl, and oxime carbons.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is specifically used to study species with unpaired electrons, such as paramagnetic metal complexes. This technique has been instrumental in characterizing the complexes of this compound with transition metals like copper(II) and nickel(II).

X-Ray crystallographic and solution studies have been complemented by EPR spectroscopy to understand the coordination environment of the metal ions. For a copper(II) complex with the deprotonated Hchia⁻ ligand, EPR studies have provided specific g-tensor values, which are indicative of the electronic structure and geometry of the copper center.

Table 2: EPR Spectroscopic Data for a Copper(II)-Hchia Complex

| Parameter | Value |

|---|---|

| g∥ | 2.188 |

| g⊥ | 2.222 |

These values are characteristic of a d⁹ Cu(II) ion in a specific coordination environment and are vital for understanding the magnetic and electronic properties of the complex.

UV-Visible Spectroscopy for Electronic Transitions and Complexation

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule and to monitor changes upon complexation with metal ions. The synthesis of this compound salts can be monitored by ultraviolet analysis to determine reaction yield.

The ligand itself contains chromophores like the carbonyl, cyano, and oxime groups, which give rise to electronic absorptions in the UV region. Kinetic studies of related diazo compounds have utilized UV spectroscopy at a λmax of 254 nm. semanticscholar.org When the ligand coordinates to a transition metal ion, new absorption bands often appear in the visible region of the spectrum due to d-d electronic transitions of the metal, or charge-transfer bands. Electronic spectroscopy studies of Ni(II) complexes, for example, have been used to investigate the geometry of the central nickel atom. missouristate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps confirm its structure. The compound has a molecular formula of C₃H₃N₃O₂ and a molecular weight of approximately 113.08 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

While the specific mass spectrum for the parent compound is not detailed in the surveyed literature, studies on the fragmentation of related N-monosubstituted cyanoacetamides suggest likely fragmentation pathways. Common fragmentation processes include the fission of carbon-carbon bonds adjacent to the carbonyl group and the potential elimination of small, stable neutral molecules like ketene (B1206846) (H₂C=C=O).

X-ray Crystallography of the Free Ligand and Its Metal Complexes

X-ray crystallography provides definitive proof of molecular structure by mapping atomic positions in a single crystal. The primary focus of crystallographic studies involving this compound has been on its metal complexes, particularly with Cu(II) and Ni(II). These studies have been crucial in revealing how the ligand coordinates to metal centers.

Single-crystal X-ray diffraction has revealed unprecedented coordination modes for this ligand. In complexes with Cu(II) and Ni(II), the fully deprotonated ligand molecules (chia²⁻) were found to adopt a specific orientation.

Table 3: Key Crystallographic Findings for Metal Complexes of this compound

| Feature | Observation | Reference |

|---|---|---|

| Coordination Mode | Ligand binds in a trans position. | |

| Structural Detail | The trans positioning is unusual as it lacks the stabilizing intramolecular hydrogen bond typically seen between hydroxyl oxygens in cis configurations. |

These structural analyses are fundamental to designing coordination polymers and materials with specific properties, such as one-dimensional nickel wire systems. missouristate.edu While detailed crystallographic data for the free ligand is scarce in the literature, the extensive work on its complexes underscores its importance in coordination chemistry.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state structure of complexes involving this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. The molecule contains multiple functional groups capable of acting as hydrogen bond donors and acceptors: the amide group (-CONH2), the hydroxyimino group (=N-OH), and the cyano group (-C≡N). The cyano group, in particular, is known for its ability to participate in various noncovalent interactions. mdpi.com

A key feature observed in the metal complexes of this compound is the absence of the intramolecular hydrogen bond between the hydroxyl oxygens of two adjacent ligands that is commonly seen with similar ligands like 2-(hydroxyimino)propanamide. researchgate.netresearchgate.net This absence is attributed to the strong electron-withdrawing effect of the 2-cyano substituent, which alters the ligand's electronic properties and preferred orientation in the coordination sphere. researchgate.net This leads to a trans positioning of the ligands, preventing the formation of the stabilizing intramolecular hydrogen bond typically found in cis configurations. researchgate.netresearchgate.net The crystal structure is therefore stabilized by intermolecular hydrogen bonds that link the individual complex units into extended chains. researchgate.net

Structural Characterization of Coordination Geometries in Metal Complexes

This compound, designated as H2chia, demonstrates notable versatility as a ligand in coordination chemistry. researchgate.net X-ray crystallographic studies of its complexes with copper(II) and nickel(II) have provided detailed insights into its binding modes and the resulting coordination geometries. researchgate.netresearchgate.net

In these complexes, the ligand molecule is completely deprotonated, existing as a dianion. It coordinates to the metal center through the nitrogen atoms of the deprotonated hydroxyimino and amide groups. researchgate.net For both Cu(II) and Ni(II) complexes, two of these deprotonated ligands bind to a single metal ion. researchgate.netresearchgate.net

The resulting coordination sphere around the metal ion is a distorted square-planar geometry. researchgate.net A significant structural characteristic is that the two dianionic ligands are situated in a trans position relative to each other. researchgate.netresearchgate.net This arrangement is a direct consequence of the electronic influence of the cyano group, which modifies the ligand's coordination behavior compared to its analogues. researchgate.net

In the nickel(II) complex, the metal atom occupies a center of symmetry within the crystal structure. researchgate.net The coordination environment consists of four nitrogen atoms from the two trans-positioned ligands. The Ni-N(oxime) and Ni-N(amide) bond distances are relatively similar, measured at 1.899 Å and 1.858 Å, respectively. researchgate.net

In the copper(II) complex, a similar distorted square-planar geometry is observed. However, the Cu-N(oxime) and Cu-N(amide) bond lengths are noticeably different, at 2.056 Å and 1.895 Å, respectively. researchgate.netresearchgate.net The elongation of the Cu–N(oxime) bond is a clear indication of the strong electron-withdrawing effect exerted by the cyano substituent. researchgate.net

The table below summarizes the key bond lengths and angles for the copper(II) and nickel(II) complexes, illustrating the distorted square-planar coordination geometry.

Interactive Table 1: Selected Bond Lengths (Å) and Angles (°) for Metal Complexes of this compound

| Complex | Bond | Length (Å) | Bond Angle | Angle (°) |

| Copper(II) Complex | Cu–N(2) (amide) | 1.895(2) researchgate.netresearchgate.net | N(2)–Cu–N(1) | 81.60(8) researchgate.netresearchgate.net |

| Cu–N(1) (oxime) | 2.056(2) researchgate.netresearchgate.net | N(2i)–Cu–N(1) | 98.40(8) researchgate.netresearchgate.net | |

| N(2)–Cu–N(2i) | 180.0 researchgate.netresearchgate.net | |||

| N(1)–Cu–N(1i) | 180.0 researchgate.netresearchgate.net | |||

| Nickel(II) Complex | Ni–N (amide) | 1.858 researchgate.net | - | - |

| Ni–N (oxime) | 1.899 researchgate.net | - | - |

Symmetry transformation i: -x, -y, -z

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the properties of organic molecules. However, specific and detailed DFT studies focusing solely on the isolated (2Z)-2-Cyano-2-(hydroxyimino)acetamide molecule are not extensively reported in the reviewed scientific literature. While computational studies are common for related structures such as other acetamide (B32628) derivatives or coordination polymers, dedicated research on the geometry and electronic structure of this specific compound is limited.

In the absence of specific computational studies for the free ligand, information about its geometry is primarily derived from X-ray crystallography of its metal complexes. In these complexes, the ligand's conformation is influenced by its coordination to the metal ion. Theoretical geometry optimization using methods like DFT would typically be employed to predict the most stable conformation of the isolated molecule in the gas phase or in solution, providing data on bond lengths, bond angles, and dihedral angles. Such calculations would also elucidate the electronic structure, including the distribution of electron density and the nature of molecular orbitals (e.g., HOMO and LUMO), which are crucial for predicting chemical reactivity.

Theoretical calculations are frequently used to predict spectroscopic properties, which can then be correlated with experimental spectra (IR, Raman, NMR) to confirm molecular structures. For instance, DFT calculations can compute vibrational frequencies that, when scaled, often show good agreement with experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. For related acetamide compounds, studies have demonstrated good agreement between calculated and experimental spectroscopic data, but a similar detailed analysis for this compound is not available in the cited literature.

Tautomerism Studies within this compound and Related Structural Motifs

The this compound molecule possesses functional groups that could theoretically exhibit tautomerism. The hydroxyimino group (-C(NOH)-) is part of the broader class of oximes, which can exist in equilibrium with their nitroso tautomers (-CH(NO)-). Computational studies on similar systems often investigate the relative thermodynamic stabilities of such tautomers. These studies calculate the Gibbs free energies of the different forms to predict the predominant tautomer under various conditions. For this compound, also known as 2-cyano-2-isonitrosoacetamide, the isonitroso (oxime) form is the commonly named and studied structure. nih.gov However, specific computational investigations quantifying the energetic barriers and equilibrium constants for tautomerization of this particular molecule have not been found in the surveyed literature.

Mechanistic Investigations of Reaction Pathways and Complexation Processes

Computational methods can illuminate the step-by-step mechanisms of chemical reactions. For this compound, mechanistic insights can be inferred from synthetic procedures and studies of its coordination chemistry.

One documented synthesis pathway involves the reaction of 2-cyanoacetamide (B1669375) with a nitrite (B80452) salt, such as sodium nitrite, in the presence of an acid. google.com The process involves the nitrosation of the active methylene (B1212753) group of cyanoacetamide. The formed salts of this compound can then undergo further reactions, such as alkylation or acylation, without needing to be isolated. google.comgoogle.com For example, methylation can be achieved by treating the sodium salt with dimethyl sulfate (B86663). google.com

In complexation reactions, the molecule typically acts as a ligand, binding to metal ions. X-ray crystallographic studies of its metal complexes show that the ligand often becomes deprotonated to form an anion. nih.govresearchgate.net This anion can coordinate to metal centers in several ways. For instance, it can act as a bidentate chelating ligand, binding to a single metal ion through both the oxime nitrogen and an oxygen atom (from the amide group). nih.gov In other cases, it can function as a bridging ligand, where the nitroso group bridge connects two different metal centers. researchgate.net Studies on its complexes with copper(II) and nickel(II) have revealed that the deprotonated ligand molecules can bind in a trans position. researchgate.net

Molecular Modeling and Docking Studies of Ligand-Metal Interactions

Molecular modeling and docking are essential for studying how a ligand interacts with a receptor, which in this context can be a metal ion or the active site of a metalloprotein. While specific molecular docking studies predicting the binding affinity of this compound with proteins are not detailed in the searched literature, extensive information on its direct interactions with metal ions is available from crystallographic studies of its coordination complexes. nih.govresearchgate.netresearchgate.net

These studies provide precise data on the geometry of ligand-metal binding. The ligand has been shown to coordinate with metal ions like Ni(II), Cu(II), and Ag(I) through its oxime nitrogen and amide oxygen atoms, forming stable chelate rings. nih.govresearchgate.net In some silver(I) complexes, the ligand demonstrates a versatile coordination behavior, acting as both a chelating and a bridging ligand to form a 2D coordination polymer. nih.gov The specific atoms involved in coordination and the resulting geometry are fundamental inputs for building and validating molecular models of more complex systems.

Supramolecular Assemblies Involving 2z 2 Cyano 2 Hydroxyimino Acetamide and Its Derivatives

Design and Synthesis of Supramolecular Scaffolds

The design of supramolecular scaffolds based on (2Z)-2-cyano-2-(hydroxyimino)acetamide leverages the compound's ability to form a variety of derivatives and participate in co-crystallization. The synthesis of these scaffolds begins with the preparation of the parent molecule, which can be achieved through the nitrosation of cyanoacetamide. nih.gov A common method involves the reaction of cyanoacetamide with sodium nitrite (B80452) in the presence of an acid like acetic acid. nih.gov

The functional groups of this compound can be readily modified to create a diverse range of building blocks for supramolecular chemistry. The acidic nature of the oxime proton allows for the formation of various salts. google.com For instance, reaction with a base can produce salts, which can then be treated with alkylating agents to yield O-alkylated derivatives. This process involves the reaction of the acetamide (B32628) with a base at temperatures between 0°C and 100°C to produce a salt, which is then reacted with an alkylating agent. The synthesis of metal salts, such as silver sigmaaldrich.com and other heavy metal salts, is also a straightforward process. google.com

A key strategy in the design of supramolecular scaffolds is co-crystallization, where this compound is combined with other molecules to form a single crystal with a well-defined structure. A notable example is the co-crystal formed with 3,4-dimethylpyrazole. nih.gov This co-crystal was designed to integrate the fungicidal properties of this compound with a second active component. nih.gov The synthesis involves dissolving the two components in a suitable solvent and allowing them to crystallize together. nih.gov

The following table summarizes some of the synthetic methods used to create supramolecular scaffolds and derivatives of this compound.

| Product Type | Reactants | Key Conditions | Reference |

| This compound | Cyanoacetamide, Sodium Nitrite, Acetic Acid | Aqueous solution, controlled temperature | nih.gov |

| Alkali Metal Salts | This compound, Base (e.g., Potassium tert-butylate) | Tetrahydrofuran, 0-20°C | |

| O-Alkylated Derivatives | Salt of this compound, Alkylating Agent (e.g., N,N-diethylchloroacetamide) | Reflux in Tetrahydrofuran | |

| Co-crystal | This compound, 3,4-dimethylpyrazole | Crystallization from solution | nih.gov |

Characterization of Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of this compound and its derivatives into ordered supramolecular structures is driven by a network of non-covalent interactions. The characterization of these interactions is crucial for understanding the stability and properties of the resulting assemblies. X-ray crystallography is a primary tool for elucidating the precise geometry of these interactions in the solid state.

In the co-crystal of this compound and 3,4-dimethylpyrazole, a variety of hydrogen bonds are observed. nih.gov The most significant of these is a strong O—H⋯N hydrogen bond between the oxime group of the acetamide and a nitrogen atom of the pyrazole, with a donor-acceptor distance of 2.587 (2) Å. nih.gov Other weaker hydrogen bonds, such as N—H⋯O, N—H⋯N, and C—H⋯O, also contribute to the formation of a two-dimensional network. nih.gov

Beyond hydrogen bonding, π–π stacking interactions play a significant role in the three-dimensional propagation of the structure. nih.gov In the co-crystal with 3,4-dimethylpyrazole, the molecules of the two components are nearly parallel and stack in an alternating sequence. nih.gov The interplanar distances are typical for such interactions, ranging from 3.15 to 3.40 Å. nih.gov

The crystal structure of derivatives, such as N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide, also reveals extensive hydrogen bonding networks. researchgate.net In this case, intermolecular N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds link the molecules into sheets. researchgate.net An intramolecular C—H⋯O interaction is also observed, leading to the formation of a six-membered ring. researchgate.net

The following table presents selected hydrogen bond geometries from the crystal structure of the co-crystal of this compound and 3,4-dimethylpyrazole. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O2—H2···N3 | 0.84 | 1.75 | 2.587(2) | 178 |

| N2—H2A···O1 | 0.86 | 2.11 | 2.949(2) | 164 |

| N2—H2B···N4 | 0.86 | 2.22 | 3.067(2) | 168 |

Exploration of Host-Guest Chemistry and Recognition Phenomena (e.g., Anion Binding)

The functional groups within this compound and its derivatives present significant potential for their use in host-guest chemistry, particularly in the area of anion recognition. The oxime and amide moieties are excellent hydrogen bond donors, a key feature in the design of anion receptors. researchgate.net The cyano group can also participate in weaker interactions.

While specific studies detailing the host-guest chemistry of this compound itself are not extensively reported in the surveyed literature, the principles of supramolecular chemistry suggest its applicability. The field of anion receptor chemistry has demonstrated that molecules with well-organized hydrogen bond donors can effectively bind and sense anions. researchgate.netmanchester.ac.uk For instance, receptors based on amides and ureas are common. researchgate.net

The ability of oxime groups to participate in anion binding has been demonstrated in other systems. In supramolecular complexes of bis-pyridinium-4-oxime with cyanoiron platforms, O—H⋯N hydrogen bonds are formed between the oxime and the nitrogen atoms of the cyanide ligands. nih.gov This illustrates the capacity of the oxime functionality to act as a hydrogen bond donor to an anionic guest. Furthermore, other oxime-based receptors have been successfully designed for the recognition of neutral molecules like saccharides, highlighting the versatility of this functional group in molecular recognition. nih.gov

The design of a host molecule for a specific anion often involves pre-organizing the binding sites to complement the geometry of the target anion. rsc.org Derivatives of this compound could be synthesized to create specific clefts or cavities lined with hydrogen bond donors, enhancing selectivity for particular anions. The development of such host molecules from this versatile building block represents a promising area for future research.

Q & A

Q. What are the recommended synthetic pathways for (2Z)-2-Cyano-2-(hydroxyimino)acetamide, and how are intermediates characterized?

The compound can be synthesized via hydrolysis of its methyl ester precursor. A typical method involves refluxing 2-cyano-2-(hydroxyimino)acetic acid methyl ester in ethanol with NaOH, followed by acidification and extraction with ethyl acetate . For ligand synthesis, a thionation reaction using phosphorus pentasulfide (P₄S₁₀) in dry toluene under inert conditions is employed, yielding sulfur-containing derivatives . Intermediates are characterized using IR, NMR, and mass spectrometry to confirm functional groups (e.g., cyano, hydroxyimino) and structural integrity .

Q. What safety protocols should researchers follow when handling this compound?

Due to insufficient toxicological data, strict precautions are advised. Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and long-sleeved lab coats. Handle in a fume hood to avoid inhalation or skin contact. Follow JIS T 8116 and JIS T 8147 standards for personal protective equipment . Waste disposal should comply with institutional guidelines for nitrile-containing compounds .

Q. Which analytical methods are suitable for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. For structural confirmation, use:

- FT-IR : Identify characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹, N–O stretch at ~950 cm⁻¹) .

- NMR : ¹H and ¹³C spectra to verify proton environments and carbon backbone .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize complexation of this compound with transition metals (e.g., Ni²⁺, Co²⁺)?

- Ligand-to-metal ratio : Screen molar ratios (1:1 to 3:1) in polar aprotic solvents (e.g., DMF) under nitrogen.

- pH control : Maintain pH 6–8 to prevent hydrolysis of the hydroxyimino group.

- Characterization : Use UV-Vis spectroscopy to monitor charge-transfer bands and cyclic voltammetry to assess redox behavior. IR shifts (e.g., C=O stretching at ~1650 cm⁻¹) indicate metal coordination .

Q. How can hydrogen bonding and aggregation behavior be studied in solution and solid states?

- Solution-phase : Conduct concentration-dependent NMR in DMSO-d₆ to observe aggregation via chemical shift broadening.

- Solid-state : X-ray crystallography reveals intermolecular H-bonding networks (e.g., O–H···N interactions).

- Surface analysis : Use atomic force microscopy (AFM) on gold substrates to study self-assembly patterns .

Q. What strategies address data gaps in toxicological and environmental impact profiles?

- In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to establish IC₅₀ values.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to assess LC₅₀ in aquatic environments.

- Computational modeling : Apply QSAR models to predict mutagenicity and biodegradability .

Q. How can biochemical interactions (e.g., enzyme inhibition) be evaluated methodologically?

- Enzyme assays : For SHP2 phosphatase inhibition, use pNPP (para-nitrophenyl phosphate) as a substrate. Monitor inhibition kinetics via absorbance at 405 nm and calculate IC₅₀ using nonlinear regression .

- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to identify key residues (e.g., Lys-366, Asp-389 in SHP2) and validate with mutagenesis studies .

Q. What green chemistry approaches improve synthesis sustainability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.